rel-(1R,2S,3S,4S)-Bicyclo[2.2.1]heptane-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(1R,2S,3S,4S)-Bicyclo[2.2.1]heptane-2,3-diol: is a bicyclic compound with a unique structure that includes two hydroxyl groups attached to a seven-membered ring system. This compound is known for its rigidity and stereochemical properties, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,2S,3S,4S)-Bicyclo[2.2.1]heptane-2,3-diol typically involves the following steps:
Starting Material: The synthesis often begins with a suitable bicyclic precursor, such as norbornene or its derivatives.
Hydroxylation: The introduction of hydroxyl groups can be achieved through various hydroxylation reactions. One common method is the use of osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) to achieve dihydroxylation.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired diol in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diol into other functionalized derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or tosyl chloride (TsCl) can be used to replace hydroxyl groups with other substituents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers, esters, or halides.
Scientific Research Applications
Chemistry
Stereochemistry Studies: The rigid structure of rel-(1R,2S,3S,4S)-Bicyclo[2.2.1]heptane-2,3-diol makes it an ideal model for studying stereochemical effects in chemical reactions.
Catalysis: It can be used as a ligand in catalytic reactions to influence the selectivity and efficiency of the process.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and potential therapeutic applications.
Medicine
Drug Development: Its unique structure can be utilized in the design of new pharmaceutical compounds with specific biological activities.
Industry
Material Science: The compound can be used in the synthesis of polymers and other materials with desirable mechanical properties.
Mechanism of Action
The mechanism by which rel-(1R,2S,3S,4S)-Bicyclo[2.2.1]heptane-2,3-diol exerts its effects depends on its interaction with molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The specific pathways involved can vary depending on the biological context and the target enzyme.
Comparison with Similar Compounds
Similar Compounds
Norbornane: A related bicyclic compound without hydroxyl groups.
Norbornene: A similar compound with a double bond in the ring system.
Camphor: A bicyclic compound with a ketone functional group.
Uniqueness
rel-(1R,2S,3S,4S)-Bicyclo[2.2.1]heptane-2,3-diol is unique due to its specific stereochemistry and the presence of two hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C7H12O2 |
---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(1R,2S,3S,4S)-bicyclo[2.2.1]heptane-2,3-diol |
InChI |
InChI=1S/C7H12O2/c8-6-4-1-2-5(3-4)7(6)9/h4-9H,1-3H2/t4-,5+,6-,7-/m0/s1 |
InChI Key |
HNMVZUWXQLASRL-VZFHVOOUSA-N |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@@H]([C@H]2O)O |
Canonical SMILES |
C1CC2CC1C(C2O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.